tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIGBLLOBVQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions. This suggests that the compound could potentially interact with copper ions in biological systems.
Mode of Action
The compound acts as a ligand in CuAAC reactions, which are a type of click chemistry. Click chemistry is a powerful tool for bioconjugation, the process of joining two biomolecules together. The compound’s triazole ring can coordinate to a copper (I) ion, accelerating the reaction rate and suppressing cell cytotoxicity.
Biochemical Pathways
The compound is involved in the CuAAC reaction pathway. This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.
Pharmacokinetics
Its water-soluble nature suggests it could have good bioavailability.
Result of Action
The result of the compound’s action is the facilitation of CuAAC reactions. This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble, suggesting it can function effectively in aqueous environments. Additionally, its storage temperature is recommended to be 2-8°C, indicating that it may be sensitive to heat.
Biological Activity
Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H22N4O3
- Molecular Weight : 282.34 g/mol
The synthesis typically involves a multistep process that integrates the formation of the pyrrolidine ring with the triazole moiety through click chemistry methods. Specifically, the reaction often utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create the triazole component efficiently .
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit notable anticancer activities. For instance, derivatives of triazoles have shown significant inhibition of various cancer cell lines. A study demonstrated that related triazole-pyrrolidine compounds displayed IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-Pyrrolidine Derivative | HT-29 | 12.5 |
| Triazole-Pyrrolidine Derivative | MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the incorporation of the triazole group enhances the anticancer activity of pyrrolidine derivatives.
Antimicrobial Activity
Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating potential as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Anticancer Activity
In a recent study published in Pharmaceutical Research, researchers synthesized a series of triazole-pyrrolidine derivatives and tested their antiproliferative effects on multiple cancer cell lines. Among them, one particular derivative exhibited an IC50 value of 10 µM against human lung adenocarcinoma cells (A549), showcasing its potential as a therapeutic agent .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment with tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its triazole moiety enhances drug efficacy and specificity, making it a valuable component in the formulation of therapeutic agents .
Mechanism of Action:
The compound acts as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This reaction facilitates the formation of complex molecules, which are essential in drug discovery and development.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting potential for treating conditions such as Alzheimer's disease. The triazole ring enhances binding affinity to biological targets, improving therapeutic outcomes .
Agricultural Chemistry
Agrochemical Formulation:
In agricultural applications, this compound is incorporated into formulations aimed at improving pest resistance and crop yield. Its stability and effectiveness make it suitable for developing sustainable agricultural practices .
Research Findings:
Research indicates that compounds with triazole structures can enhance plant growth and resistance to biotic stressors. This compound's application in agrochemicals has led to improved yields in various crops under pest-infested conditions .
Polymer Science
Stabilizer in Polymer Formulations:
The compound serves as a stabilizer in polymer science, enhancing the thermal and mechanical properties of materials. Its incorporation into polymer matrices results in improved durability and performance under various environmental conditions .
Applications in Material Science:
Studies have shown that polymers containing triazole derivatives exhibit enhanced resistance to degradation when exposed to heat and UV radiation. This characteristic is particularly beneficial for applications in packaging and construction materials .
Analytical Chemistry
Reagent for Detection Methods:
this compound is employed as a reagent in various analytical methods. It aids in the detection and quantification of substances through its reactivity with different analytes .
Quality Control Applications:
In laboratory settings, this compound's ability to form stable complexes with metals makes it useful for quality control processes in pharmaceuticals and agrochemicals. Its application ensures the reliability of analytical results by enhancing detection sensitivity .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Enhanced efficacy and specificity |
| Agricultural Chemistry | Component in agrochemical formulations for pest resistance | Improved crop yields |
| Polymer Science | Stabilizer enhancing thermal/mechanical properties of polymers | Increased durability |
| Analytical Chemistry | Reagent for detection methods in quality control | Improved sensitivity |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the triazole or pyrrolidine rings, influencing physicochemical and biological properties:
Key Observations :
Physical and Spectral Properties
- Melting Points : The spiro-analog in melts at 99°C, while the hydroxymethyl derivative lacks reported data, suggesting substituents significantly affect crystallinity.
- Spectral Data : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm regioselective triazole formation. For example, the spiro-analog’s [α]D²⁶ = -31.6 (CHCl₃) indicates chiral purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
